molecular formula C9H6N4O B1628728 Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one CAS No. 240815-61-6

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Cat. No.: B1628728
CAS No.: 240815-61-6
M. Wt: 186.17 g/mol
InChI Key: QQFFWRBKCBSJDB-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is a synthetically versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on this and closely related imidazo[1,5-a]pyrido[3,2-e]pyrazine core structures have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme highly expressed in the brain's striatum, making it a prominent target for investigating novel therapeutic approaches to neuropsychiatric disorders such as schizophrenia; research indicates that PDE10A inhibitors based on this scaffold can reverse behavioral deficits in preclinical models . Beyond neuroscience, the imidazopyrazine core is a privileged structure in oncology research. Structural analogs have been designed as inhibitors of various kinase targets, such as V600EBRAF, and have demonstrated promising anti-proliferative activity against cancer cell lines like the A375P melanoma cell line . The mechanism of action for this chemical class can involve direct engagement with enzyme active sites, with some derivatives forming qualitatively new interactions within the binding pocket compared to older inhibitor classes, as revealed by X-ray crystallography . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4,8,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)6-2-1-3-11-8(6)12-9/h1-5H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFFWRBKCBSJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C3=CN=CN23)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599010
Record name Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-61-6
Record name Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Cascade Reactions

A catalyst-free five-component cascade reaction developed by Hosseini and Bayat offers a foundational approach for related tricyclic systems. While optimized for tetrahydroimidazo[1,2-a]pyridines, the protocol’s adaptability is evident:

Representative Protocol :

  • Reactants : Cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines.
  • Conditions : Water/ethanol (3:1), reflux, 12–24 hours.
  • Key Steps :
    • N,N-Acetal Formation : Diamines react with carbonyl groups to form intermediates.
    • Knoevenagel Condensation : Nitroethylene derivatives undergo condensation with active methylene compounds.
    • Michael Addition/Imine–Enamine Tautomerization : Sequential ring-closing steps generate the fused imidazo-pyrido core.

Adapting this method to synthesize the target compound would require substituting diamines with pyridine-containing precursors to direct pyrazinone formation. Atom economy (≈85%) and solvent sustainability are notable advantages.

Stepwise Cyclization via Nitropyridine Intermediates

Patent literature discloses a robust two-step route for analogous structures, exemplified by the synthesis of Imidazo[1,2-a]pyrido[2,3-e]pyrazin-6(5H)-one:

Procedure :

  • Nucleophilic Aromatic Substitution :
    • React 2-chloro-3-nitropyridine with imidazole derivatives (e.g., 2-ethylimidazole) in polar aprotic solvents (e.g., DMF) at 80–100°C.
    • Intermediate : 1-(3-Nitro-pyridin-2-yl)imidazole.
  • Reduction and Cyclization :
    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
    • Treatment with carbonyldiimidazole (CDI) in dichlorobenzene at 170–180°C induces cyclization, forming the pyrazinone ring.

Modifications for Target Compound :

  • Use 3-chloro-4-nitropyridine as the starting material to shift the ketone position.
  • Replace CDI with phosgene equivalents for alternative cyclization pathways.

Cross-Coupling and Late-Stage Functionalization

The AMPAR modulator discovery campaign highlights Suzuki–Miyaura coupling for introducing aryl groups to imidazo-pyrazine cores. Although developed for imidazo[1,2-a]pyrazines, this strategy is transferable:

Key Steps :

  • Bromination : Treat imidazo-pyrido intermediates with NBS to install bromine at the C8 position.
  • Suzuki Coupling : React with boronic acids (e.g., cyclic amine derivatives) using Pd(dppf)Cl₂ catalysis.
  • Final Cyclization : Acid- or base-mediated ring closure yields the pyrazinone.

Example :

  • Intermediate 17 (8-bromo-imidazo[1,2-a]pyrazine) couples with 3-hydroxypiperidine-1-boronic acid to afford 26 (JNJ-61432059) with 92% yield.

Comparative Analysis of Synthetic Methods

Method Yield Steps Key Advantages Limitations
Multicomponent Cascade 65–78% 1 High atom economy, green solvents Limited substrate flexibility
Stepwise Cyclization 45–60% 3 Scalability, regioselective control High-temperature requirements
Suzuki Cross-Coupling 70–92% 4 Modular substituent introduction Requires transition metal catalysts

Mechanistic Insights and Reaction Optimization

Cyclization Dynamics

The use of CDI in dichlorobenzene facilitates intramolecular amide bond formation via transient carbamate intermediates. Computational studies suggest that electron-withdrawing groups on the pyridine ring accelerate cyclization by polarizing the carbonyl group.

Solvent and Temperature Effects

  • Multicomponent Reactions : Ethanol/water mixtures enhance solubility of polar intermediates, minimizing side reactions.
  • High-Temperature Cyclization : Dichlorobenzene (b.p. 180°C) prevents intermediate degradation while promoting entropy-driven ring closure.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the most significant applications of imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivatives is their role as selective phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is implicated in various neuropsychiatric disorders, including schizophrenia. Studies have shown that compounds in this class can effectively inhibit PDE10A activity, leading to increased levels of cyclic AMP (cAMP) in neuronal cells, which is crucial for neurotransmission and cognitive function .

Case Study:
Research highlighted the synthesis of novel imidazo[1,5-a]pyrido[3,2-e]pyrazines that demonstrated potent PDE10A inhibition. These compounds were shown to reverse MK-801-induced hyperactivity in animal models, suggesting potential therapeutic effects for schizophrenia treatment .

Antitumor Activity

This compound derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Antitumor Activity Studies

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54925Inhibition of migration

Antimicrobial Properties

Recent investigations have revealed that this compound exhibits antimicrobial activities against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Case Study:
A study assessed the efficacy of various imidazo derivatives against Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at low concentrations, suggesting potential use in treating infections caused by these organisms .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions and modifications of existing heterocycles. Structural modifications can enhance bioactivity and selectivity towards specific biological targets.

Table 2: Synthetic Routes and Yields

Synthetic RouteYield (%)Key Reagents
Cyclocondensation with pyrrole70Pyrrole, Isocyanate
N-Alkylation60Alkyl halide
Oxidative cyclization65Oxidizing agent

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Ring System Substituents/Modifications Key Properties/Applications References
Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Imidazo-pyrido-pyrazinone N/A (parent structure) Potential pharmacological scaffold
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo-pyrazinone 6,7-Dihydrogenation mGluR2 negative allosteric modulator
Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine Tetrazolo-pyrido-pyrimidine Tetrazole ring substitution Stable tetrazole tautomer; CuAAC reactivity
5-(4-Bromophenyl)-imidazo[1,5-a]pyrazin-6(5H)-one Imidazo-pyrazinone 4-Bromophenyl, phenylethyl substituents High molecular weight (396.28 g/mol)
Pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo-pyrimidine Hydroxy/methoxy intermediates Synthetic intermediates for drug discovery

Key Observations:

Ring Systems: The target compound’s imidazo-pyrido-pyrazinone system is distinct from pyrazolo-pyrazinones (e.g., 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) in its imidazole and pyridine fusion, which may enhance π-π stacking interactions in biological targets . Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine replaces the imidazole ring with a tetrazole, altering electronic properties and tautomeric stability .

Hydroxy/methoxy groups in pyrazolo-pyrimidine intermediates (e.g., 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) enhance solubility and facilitate further functionalization .

Key Observations:

  • Tetrazolo Systems : The use of SNAr reactions with azides allows for regioselective substitution, while electron-donating groups stabilize the tetrazole tautomer, as confirmed by X-ray crystallography .
  • Imidazo-Pyrrolo-Pyrazines : Halogenation (e.g., 3-bromo derivatives) enables cross-coupling reactions (e.g., Suzuki), broadening access to diverse analogs .

Pharmacological and Physicochemical Properties

Key Observations:

  • Stability : Tetrazolo-pyrido-pyrimidines show superior solid-phase stability compared to azide precursors, which are prone to isomerization .

Biological Activity

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their pharmacological versatility. Its structure features a fused imidazole and pyridine ring system, which contributes to its ability to interact with various biological targets.

1. Phosphodiesterase Inhibition

One of the notable biological activities of this compound derivatives is their role as phosphodiesterase (PDE) inhibitors . PDE10A inhibitors have been shown to modulate cAMP levels in neuronal tissues, which can have implications for treating psychiatric disorders such as schizophrenia. A study demonstrated that these compounds can reverse MK-801 induced hyperactivity in rats, indicating their potential as antipsychotic agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo derivatives. For instance, certain imidazo[1,2-a]pyrazine derivatives exhibited significant inhibitory effects against various cancer cell lines by targeting the insulin-like growth factor-I receptor (IGF-IR) and other kinases . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

3. ENPP1 Inhibition

A recent investigation identified specific imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). This enzyme plays a role in regulating the cGAS-STING pathway, which is crucial for immune response in cancer therapy. One compound demonstrated an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of downstream immune response genes .

Case Study 1: Antipsychotic Potential

In a controlled study involving rat models, specific this compound derivatives were administered to assess their effects on hyperactivity induced by MK-801. The results indicated a significant reduction in stereotypic behaviors compared to control groups, supporting their potential use in treating psychotic disorders .

Case Study 2: Cancer Therapeutics

A series of synthesized imidazo[1,2-a]pyrazine derivatives were tested against various cancer cell lines. Notably, one derivative showed promising results with an IC50 value below 10 µM against breast cancer cells. The mechanism was attributed to the inhibition of IGF-IR signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Target IC50 Value Notes
PDE10A InhibitionPDE10AN/APotential treatment for schizophrenia
ENPP1 InhibitionENPP15.70 nMEnhances immune response in cancer therapy
Anticancer ActivityIGF-IR<10 µMEffective against breast cancer cell lines

Q & A

Q. What are the optimized synthetic routes for Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivatives, and how do catalyst choices influence yields?

  • Methodological Answer : The synthesis of fused imidazo-pyrido-pyrazinone derivatives typically involves multi-component reactions with Lewis or Brønsted acid catalysts. For example, a reaction of 5-chloroisatin, 3-amino-4-bromo-1H-pyrazole, and tert-butyl isocyanide in ethanol under reflux requires catalytic optimization. Key findings include:
  • CeCl₃·7H₂O (30 mol%) yields 75% under reflux conditions, outperforming other catalysts like p-TsOH (70%) or NH₂SO₃H (60%) .
  • Catalyst screening (Table 1, entries 1–13) shows Brønsted acids (e.g., p-TsOH) favor protonation steps, while Lewis acids (e.g., CeCl₃) enhance electrophilic activation.
  • Characterization via ¹H/¹³C NMR, IR, and GC/MS is critical to confirm regioselectivity and purity.

Q. How are spectroscopic techniques applied to characterize Imidazo[1,5-a]pyrido-pyrazinone derivatives?

  • Methodological Answer : Structural validation relies on:
  • ¹H NMR (400 MHz, DMSO-d₆): Proton environments (e.g., aromatic H at δ 7.2–8.5 ppm, NH signals at δ 10–12 ppm).
  • ¹³C NMR : Carbonyl peaks (C=O at ~170 ppm) and heterocyclic carbons (100–150 ppm).
  • IR : Stretching vibrations for C=O (~1720 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituents.

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions between computational predictions and experimental bioactivity data for Imidazo[1,5-a]pyrido-pyrazinones?

  • Methodological Answer : Docking studies against targets like the SARS-CoV-2 main protease (Mpro) reveal binding affinities (ΔG values) and interaction modes:
  • Compound 4q (ΔG = −8.73 kcal/mol) forms hydrogen bonds with ASN142, GLY143, SER144, and CYS145, plus halogen bonds with THR26 .
  • Compare docking results (e.g., 4u vs. Nirmatrelvir ) using software like AutoDock Vina. Discrepancies arise from:
  • Solvation effects not modeled in docking.
  • Conformational flexibility of the protein active site.
  • Validate with MD simulations and in vitro assays (e.g., protease inhibition IC₅₀) to resolve contradictions .

Q. What strategies address low yields in the synthesis of halogenated Imidazo[1,5-a]pyrido-pyrazinone derivatives?

  • Methodological Answer : Halogenated derivatives (e.g., bromo or iodo substituents) often face steric hindrance or electronic deactivation. Solutions include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields (e.g., 67–82% for 5z and 5aa) .
  • Catalyst tuning : Use CeCl₃·7H₂O for halogenated substrates due to its ability to stabilize transition states via Lewis acid-base interactions .
  • Protecting groups : Temporarily block reactive sites (e.g., trifluoroacetate in CAS 374795-77-4) to direct regioselectivity .

Q. How do structural modifications (e.g., alkylation, nitration) alter the physicochemical and pharmacological properties of Imidazo[1,5-a]pyrido-pyrazinones?

  • Methodological Answer :
  • Nitration (e.g., 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) enhances electrophilicity, improving interactions with nucleophilic residues in target proteins .
  • Alkylation (e.g., 5-(ethylamino)-1,3-dihydroimidazo[4,5-b]pyrazin-2-one) increases lipophilicity (logP), impacting membrane permeability .
  • Trifluoroacetate derivatives (CAS 374795-77-4) improve solubility in polar solvents, critical for in vitro assays .
  • Quantify changes via HPLC logD measurements and thermogravimetric analysis (TGA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one
Reactant of Route 2
Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

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